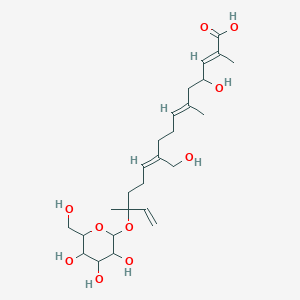

Capsianoside V

Description

Properties

CAS No. |

121924-06-9 |

|---|---|

Molecular Formula |

C38H62O18 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(2E,6E,10Z)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoic acid |

InChI |

InChI=1S/C26H42O10/c1-5-26(4,36-25-23(32)22(31)21(30)20(15-28)35-25)11-7-10-18(14-27)9-6-8-16(2)12-19(29)13-17(3)24(33)34/h5,8,10,13,19-23,25,27-32H,1,6-7,9,11-12,14-15H2,2-4H3,(H,33,34)/b16-8+,17-13+,18-10- |

InChI Key |

PEBXEFDYXAMRFP-PXVVZUKCSA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)O)O |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/CC/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)CCC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Presence in Capsicum Species

The genus Capsicum, commonly known as peppers, is a significant source of a wide array of secondary metabolites, including flavonoids, capsaicinoids, and various diterpene glycosides. mdpi.comwur.nl Within this genus, capsianosides represent a specific group of compounds with diverse structures. jst.go.jpresearchgate.net

The fruit of Capsicum annuum is the primary and most well-documented natural source of Capsianoside V. contaminantdb.cagoogle.com This species, which includes a wide range of varieties from sweet bell peppers to hot chili peppers, produces a family of related acyclic diterpene glycosides, collectively named capsianosides. jst.go.jpresearchgate.netgoogle.com this compound is specifically classified as one of the monomeric diterpene glycosides within this family. jst.go.jpresearchgate.net It has been successfully isolated from the fruits of various C. annuum cultivars, including the sweet pepper variety grossum and hot red peppers. contaminantdb.casmolecule.comresearchgate.net The presence of these compounds contributes to the complex phytochemical profile of pepper fruits, which are valued not only as food and spices but also for their rich composition of bioactive molecules. mdpi.comwur.nl

Interactive Table: Phytochemicals Found in Capsicum annuum Fruit

| Phytochemical Class | Examples | Reference(s) |

| Diterpene Glycosides | This compound, Capsianosides I-XVI | contaminantdb.cajst.go.jpresearchgate.net |

| Alkaloids | Capsaicin (B1668287), Dihydrocapsaicin | mdpi.comcabidigitallibrary.org |

| Flavonoids | Quercetin (B1663063), Luteolin, Myricetin | mdpi.comcabidigitallibrary.orgjournalajahr.com |

| Phenolic Compounds | Gallic Acid, Caffeic Acid | mdpi.comcabidigitallibrary.org |

| Saponins (B1172615) | Present | mdpi.comcabidigitallibrary.org |

| Carotenoids | Capsanthin, β-Carotene, Capsorubin | cabidigitallibrary.orgnih.gov |

| Tannins | Present | cabidigitallibrary.orgjournalajahr.com |

While the fruits are a primary site of accumulation, capsianosides, including related compounds, are not exclusively located there. Research has identified the presence of various capsianosides in the aerial parts of C. annuum, such as the leaves and stems. researchgate.net The distribution of these compounds can be tissue-specific, with different profiles and concentrations found in various plant organs. d-nb.info For instance, certain monomer and dimer acyclic diterpene glycosides have been linked to thrips resistance in the leaves of Capsicum plants, suggesting a defensive role in vegetative tissues. researchgate.netresearchgate.net Studies on the metabolomic profiles of pepper plants have confirmed that the composition of metabolites, including capsianosides, differs significantly between the fruit and the leaves. d-nb.info

Capsicum annuum Fruit as Primary Source

Occurrence in Other Plant Genera (e.g., Murraya koenigii)

Beyond the Capsicum genus, this compound has also been identified in Murraya koenigii, a plant from the Rutaceae family commonly known as the curry leaf tree. nih.govsemanticscholar.orgresearchgate.net The leaves of M. koenigii are known to be a rich source of various phytochemicals, including alkaloids, flavonoids, and saponins (glycosides). mdpi.comphcogj.com The isolation of this compound from M. koenigii demonstrates that this compound is not exclusive to the Solanaceae family. nih.govresearchgate.net In one study, this compound was among several compounds isolated from M. koenigii that showed potent antioxidant activity. nih.govresearchgate.netmdpi.com

Interactive Table: Phytochemical Profile of Murraya koenigii Leaves

| Phytochemical Class | Reported Content | Reference(s) |

| Alkaloids | 1.90 - 23.73% | mdpi.comphcogj.com |

| Flavonoids | 1.24 - 7.84 mg/100g | mdpi.comresearchgate.net |

| Saponins/Glycosides | 0.11 - 8.74% | mdpi.comresearchgate.net |

| Phenols | 3.89 - 4.4% | mdpi.comresearchgate.net |

| Tannins | 0.86 - 5.2% | mdpi.comphcogj.com |

| Diterpene Glycosides | This compound | nih.govresearchgate.netresearchgate.net |

Chemodiversity of Capsianosides across Plant Accessions

The chemical profile of secondary metabolites in plants, including capsianosides, exhibits significant diversity across different accessions or cultivars. researchgate.netfrontiersin.org In Capsicum, the type and concentration of capsianosides can vary considerably depending on the specific genetic line. d-nb.inforesearchgate.net This chemodiversity is a result of genetic variation, which influences the biosynthetic pathways of these compounds. d-nb.info

Research comparing different Capsicum accessions has revealed distinct metabolomic fingerprints, with some lines showing higher abundance of specific capsianosides than others. researchgate.netresearchgate.net For example, studies on thrips resistance showed that different C. annuum and C. chinense accessions have varying levels of resistance, which correlates with their unique profiles of diterpene glycosides. researchgate.netfrontiersin.org The abundance of compounds like Capsianoside II and Capsianoside VI was found to differ between species and even between plants at different developmental stages. researchgate.netresearchgate.net This variability highlights the strong genetic control over the biosynthesis of these compounds, with specific quantitative trait loci (mQTLs) for capsianoside levels being identified on different chromosomes in pepper. d-nb.info Such chemical diversity within a single plant genus underscores the complexity of natural product biosynthesis and its role in plant adaptation and defense. researchgate.netfrontiersin.org

Biosynthesis and Genetic Regulation

Overview of Capsianoside Biosynthetic Pathways

The biosynthesis of capsianosides, including Capsianoside V, is a specialized metabolic pathway in pepper fruits. nih.gov The fundamental structure of these compounds is derived from the diterpenoid pathway, which produces a variety of molecules essential for plant growth and defense. The construction of the final capsianoside molecules involves core and decorative reactions. nih.govwur.nl These reactions include the formation of a central scaffold followed by a series of modifications, primarily glycosylation, which adds sugar moieties to the core structure. nih.govbiorxiv.org This glycosylation is a critical step that contributes to the diversity of capsianosides and is thought to play a role in the plant's defense mechanisms. nih.govwur.nl Research indicates that the pathways leading to capsianoside accumulation are regulated independently in different parts of the plant, such as the leaves and fruits, suggesting tissue-specific control of biosynthesis. d-nb.info

Genetic Loci and Quantitative Trait Loci (QTL) Mapping

The genetic basis for the variation in the accumulation of capsianosides has been investigated through genetic mapping techniques. These studies aim to identify specific regions in the pepper genome, known as quantitative trait loci (QTLs), that are associated with the production of these metabolites.

Genome-Wide Association Studies (GWAS) have been instrumental in dissecting the genetic architecture of the pepper metabolome. nih.govwur.nl By analyzing a large number of pepper accessions, researchers have identified numerous metabolic QTLs (mQTLs) associated with hundreds of annotated metabolites, including capsianosides. nih.govwur.nl One significant study identified over 1,000 mQTLs for more than 250 metabolites. nih.govwur.nl These GWAS efforts have successfully pinpointed genomic regions linked to the presence and quantity of specific compounds. For instance, studies have located mQTLs for capsianosides on several chromosomes, with notable hotspots on chromosome 9. d-nb.infowur.nl This approach allows for the identification of genetic markers associated with desirable traits, which can be used in breeding programs. frontiersin.org

Following the identification of QTLs, research has focused on pinpointing the specific candidate genes within these regions that are responsible for capsianoside biosynthesis. Through integrative analysis combining GWAS, QTL mapping, and transcriptomics, researchers have identified numerous candidate genes. nih.govresearchgate.net One study identified 92 potential genes within various mQTLs. nih.govresearchgate.net A major finding has been the discovery of a gene cluster on chromosome 9 that is strongly associated with the biosynthesis of monomeric capsianosides. researchgate.net Further investigation into these candidate genes is crucial for a complete understanding of the biosynthetic pathway. nih.govresearchgate.net

Genome-Wide Association Studies (GWAS) in Capsicum

Enzymatic Steps and Key Enzyme Families

The synthesis of this compound from its precursors is catalyzed by specific families of enzymes. These proteins carry out the precise chemical modifications required to build the final complex molecule.

UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a critical role in the glycosylation step of capsianoside biosynthesis. mongoliajol.info They catalyze the transfer of a sugar moiety from a UDP-sugar donor to the diterpenoid core, a crucial final step in the pathway. mongoliajol.info This process is essential for the stability and biological activity of the resulting glycosides. mongoliajol.info

Cytochrome P450 enzymes (CYPs) are a superfamily of versatile monooxygenases that are involved in a wide range of oxidative reactions in plant metabolism. wikipedia.orgmdpi.compreprints.org In the context of terpenoid biosynthesis, CYPs often catalyze hydroxylation reactions, which are critical for creating the structural diversity of these compounds. wikipedia.orgmdpi.comrsc.org While the direct involvement of specific CYP enzymes in the this compound pathway is still an area of active research, their known function in modifying similar compounds in other plants suggests they are likely participants. rsc.orghyphadiscovery.com These enzymes are known to be involved in the synthesis of various secondary metabolites, and their ability to perform regio- and stereo-selective oxidations makes them prime candidates for catalyzing key steps in the formation of the capsianoside backbone. mdpi.compreprints.org

Role of UDP-Glycosyltransferases (UGTs)

Transcriptional Regulation of Biosynthetic Genes

The synthesis of this compound is intricately controlled at the transcriptional level, involving the differential expression of various biosynthetic genes.

Analysis of Gene Expression via RNA-Seq

RNA sequencing (RNA-Seq) has become an essential tool for dissecting the molecular underpinnings of metabolite biosynthesis in Capsicum. By comparing the transcriptomes of plants with varying levels of capsianosides, researchers can identify genes whose expression patterns correlate with compound accumulation. Integrating RNA-Seq data with metabolomic profiling allows for the identification of candidate genes involved in the capsianoside biosynthetic pathway, such as UDP-glycosyltransferases and cytochrome P450s. Studies utilizing RNA-Seq have successfully identified differentially expressed genes associated with defense responses and secondary metabolite pathways in Capsicum species. biorxiv.orgnih.gov For instance, transcriptome analysis across different fruit development stages has helped pinpoint genes whose expression coincides with the peak accumulation of specific metabolites. nih.govnih.gov This approach, combining QTL mapping with RNA-seq, is powerful for refining the list of candidate genes that regulate the biosynthesis of complex traits like secondary metabolite production. nih.gov

Identification of Regulatory Elements

The expression of biosynthetic genes is governed by regulatory elements, including transcription factors (TFs) and cis-regulatory elements within gene promoter regions. youtube.com In Capsicum, TFs from the MYB family are known to play significant roles in regulating the biosynthesis of specialized metabolites. nih.gov Analysis of the promoter regions of genes involved in these pathways has revealed various cis-regulatory elements that are responsive to light, hormones (like jasmonates and salicylic (B10762653) acid), and abiotic stress, suggesting a complex regulatory network. nih.govnih.gov While much of the detailed research on regulatory elements in Capsicum has focused on capsaicinoid biosynthesis, the principles apply to other secondary metabolites. frontiersin.orgresearchgate.net The identification of these regulatory sequences is crucial for understanding how environmental and developmental cues modulate the production of compounds like this compound. biorxiv.org

Comparative Biosynthesis Studies within Capsicum Genus

The biosynthetic pathway of this compound, a diterpene glycoside, is distinct from other major secondary metabolite pathways in Capsicum, yet it exhibits notable interplay with them.

Distinctions from Capsaicinoid Biosynthesis Pathways

The biosynthesis of this compound is fundamentally different from that of capsaicinoids, the compounds responsible for the pungency of chili peppers. Capsaicinoids are alkaloids synthesized through the convergence of the phenylpropanoid pathway (producing vanillylamine) and the branched-chain fatty acid pathway (producing various acyl-CoAs). nih.govnih.govredalyc.org This process is catalyzed by enzymes like capsaicin (B1668287) synthase, encoded by the AT3 gene. nih.govcas.cz In contrast, this compound is an acyclic diterpenoid glycoside. Its core structure is derived from the terpenoid pathway, followed by glycosylation steps mediated by UDP-glycosyltransferases, which attach sugar moieties to the diterpene backbone. researchgate.netresearchgate.net This places capsianoside biosynthesis in a separate class of secondary metabolism from the alkaloid synthesis of capsaicinoids.

Interplay with Flavonoid Biosynthesis Pathways

There is evidence of a genetic link between the biosynthesis of capsianosides and flavonoids. Flavonoids are synthesized via the phenylpropanoid pathway, which produces precursors for a wide range of phenolic compounds. wur.nlfrontiersin.org Studies involving quantitative trait locus (QTL) mapping in pepper have identified genomic regions associated with the levels of both capsianosides and flavonoids like quercetin (B1663063) and luteolin. wur.nld-nb.info For example, a major QTL on chromosome 4 was found to be linked to the accumulation of capsianosides as well as the flavonoids quercetin and luteolin. wur.nl Furthermore, transcription factors such as CaMYB12-like, a known regulator of flavonoid biosynthesis, have been genetically linked to QTLs for capsianoside content, suggesting a potential for co-regulation of these distinct pathways. wur.nlresearchgate.net This interplay suggests a coordinated regulation of different branches of secondary metabolism in Capsicum.

Heritability and Genetic Control of Capsianoside Accumulation

The accumulation of this compound is strongly influenced by genetic factors, with studies indicating a high degree of heritability.

Research has demonstrated that this compound exhibits high broad-sense heritability (H²), often exceeding 50%. researchgate.net This indicates that a significant portion of the variation in its accumulation within Capsicum populations is due to genetic control rather than environmental factors. The strong genetic basis for capsianoside levels has been further elucidated through metabolic Quantitative Trait Locus (mQTL) mapping. These studies have successfully identified specific genomic regions that regulate the accumulation of capsianosides. researchgate.netresearchgate.netd-nb.info

A notable mQTL located on chromosome P09 has been shown to affect capsianoside levels in both the leaves and fruits of pepper plants, suggesting the presence of a regulatory gene that controls the entire pathway or a key modifying enzyme. d-nb.info More detailed genetic analysis has identified a gene cluster of eleven UDP-glycosyltransferases as being involved in monomeric capsianoside biosynthesis. researchgate.netresearchgate.netbiorxiv.org The discovery of these mQTLs and candidate genes provides valuable resources for understanding and potentially manipulating the production of these compounds in pepper. researchgate.net

Advanced Analytical Methodologies for Characterization

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental to defining the molecular structure of Capsianoside V. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide detailed information about the compound's atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex structure of this acyclic diterpene glycoside. researchgate.net

1D NMR, including ¹H and ¹³C NMR spectra, offers initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netnih.gov For instance, the ¹H-NMR spectrum reveals the number of different types of protons and their neighboring atoms, while the ¹³C-NMR spectrum indicates the number and types of carbon atoms.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the connectivity between atoms. researchgate.net

¹H-¹H COSY experiments identify protons that are coupled to each other, helping to map out the spin systems within the molecule. researchgate.net

HSQC correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments and determining the attachment points of the sugar moieties to the diterpene aglycone. researchgate.net

Below is a table summarizing typical NMR data for related capsianoside structures, illustrating the types of chemical shifts observed.

| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| H-1' | 4.25 (d, J=7.7 Hz) | 103.5 |

| H-2 | 5.92 (dd, J=17.4, 10.8 Hz) | 145.2 |

| C-3 | Not applicable | 78.9 |

| C-18 | Not applicable | 16.2 |

| C-19 | Not applicable | 16.0 |

| C-20 | Not applicable | 25.6 |

| Note: This is a representative table based on data for similar capsianoside compounds. Actual values for this compound may vary. |

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. newswise.com By providing a highly accurate mass measurement, HR-MS allows for the confident determination of the compound's molecular formula. google.com

In conjunction with HR-MS, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. newswise.com In this process, the protonated or deprotonated molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the structure of the original molecule. This technique is particularly useful for identifying the sugar units and their sequence in the glycoside chain, as the glycosidic bonds are prone to cleavage, leading to characteristic neutral losses. researchgate.net The fragmentation pattern serves as a molecular fingerprint that helps to confirm the identity of this compound and differentiate it from its isomers. nih.gov

For example, the observation of a sodiated molecule [M+Na]⁺ in positive ion mode ESI-MS can confirm the molecular weight. google.com Negative ion mode may also be used for analysis. google.com

| Ion Type | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 515.2909 | Protonated molecule |

| [M+Na]⁺ | 537.2728 | Sodiated molecule |

| Fragment 1 | 353.2377 | Loss of a hexose (B10828440) unit |

| Fragment 2 | 191.1853 | Aglycone fragment |

| Note: The m/z values are hypothetical and for illustrative purposes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are essential for the separation of this compound from the complex mixture of compounds present in Capsicum extracts and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of this compound from plant extracts. researchgate.netnih.gov The process typically involves an initial extraction with a solvent like methanol (B129727) or ethanol (B145695), followed by partitioning and then purification using column chromatography, often with silica (B1680970) gel or Sephadex LH-20. mdpi.com

For analytical and preparative purposes, reversed-phase HPLC with a C18 column is commonly employed. mdpi.comcapes.gov.br A gradient elution system, often using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of this compound from other related compounds. capes.gov.brcore.ac.uk Detection is frequently carried out using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, or a mass spectrometer. nih.govcapes.gov.br The purity of the isolated compound can be assessed by the symmetry of its chromatographic peak. isroset.org

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a highly sensitive and high-resolution technique used for the detailed analysis and quantification of this compound in complex samples. nih.gov UHPLC utilizes columns with smaller particle sizes, resulting in faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. researchgate.net

The coupling of UHPLC with a QTOF mass spectrometer provides both high-resolution mass data and the ability to perform fragmentation analysis (MS/MS). rsc.orgnih.gov This combination allows for the confident identification and characterization of this compound, even at low concentrations. researchgate.net The QTOF analyzer offers high mass accuracy for both precursor and product ions, which is critical for confirming the elemental composition of the molecule and its fragments. This technique is particularly valuable in metabolomics studies to profile the presence of this compound and other metabolites in different Capsicum varieties. nih.govwur.nl

High-Performance Liquid Chromatography (HPLC)

Methodologies for Purity Assessment and Reference Standard Validation

Ensuring the purity of isolated this compound is critical for its use as a reference standard in quantitative studies and biological assays. researchgate.net The validation of this reference standard involves a combination of the analytical techniques described above.

Purity assessment is typically performed using HPLC or UHPLC, where a single, sharp, and symmetrical peak at the expected retention time indicates a high degree of purity. nih.govmdpi.com The absence of extraneous peaks in the chromatogram is a key indicator.

The identity and structural integrity of the purified compound are confirmed using NMR and HR-MS. researchgate.netnih.gov The NMR spectra should be clean and match the established data for this compound, while HR-MS should confirm the correct molecular formula. Cross-validation using these orthogonal methods helps to mitigate instrumental bias and provides a high level of confidence in the reference standard's identity and purity.

Optimization of Extraction and Purification Protocols for Labile Glycosides

The isolation of labile glycosides, such as this compound, from complex plant matrices presents significant challenges due to their susceptibility to degradation. The glycosidic bonds are prone to hydrolysis under harsh pH or high-temperature conditions, necessitating carefully optimized protocols to ensure the integrity and yield of the target compound. Optimization strategies focus on both the initial extraction from the plant material and the subsequent purification of the extract.

The primary goal of extraction optimization is to maximize the recovery of the glycoside while minimizing the co-extraction of interfering substances and preventing chemical degradation. For this compound and similar compounds, cold methanol extraction is a recommended starting point. The efficiency of extraction is highly dependent on the choice of solvent, where polarity is a key factor. Mixtures of organic solvents and water, such as aqueous ethanol or acetone, often provide superior extraction yields for phenolic and glycosidic compounds compared to pure solvents. scielo.br

To further enhance extraction efficiency and reduce the impact on thermolabile compounds, several advanced techniques are employed:

Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It typically requires lower temperatures and shorter extraction times, which is advantageous for preserving the structure of labile glycosides. chemmethod.com

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical CO₂, often with a polar co-solvent like ethanol, to extract compounds. By precisely controlling pressure and temperature, the selectivity of the extraction can be fine-tuned. nih.gov

Statistical models, particularly Response Surface Methodology (RSM), are frequently applied to systematically optimize the various parameters of these extraction processes. nih.govnih.gov RSM allows for the simultaneous evaluation of multiple variables to identify the optimal conditions for achieving the highest yield.

The table below illustrates typical parameters that are optimized during the extraction of labile glycosides.

Table 1: Parameters Optimized in Extraction of Labile Glycosides using Response Surface Methodology (RSM)

| Parameter | Range | Purpose | Source |

|---|---|---|---|

| Temperature (°C) | 40 - 80 | To enhance solvent efficiency and compound solubility without causing thermal degradation. | nih.govnih.gov |

| Time (min) | 30 - 150 | To ensure complete extraction while minimizing exposure time for labile compounds. | nih.govnih.gov |

| Solvent Concentration (%) | 50 - 90 (e.g., Ethanol in water) | To match the polarity of the target glycosides for maximum solubility and extraction. | nih.govnih.gov |

| Pressure (MPa) | 15 - 45 (for SFE) | To alter the density and solvating power of the supercritical fluid. | nih.gov |

| Solid-to-Liquid Ratio | 1:20 - 1:40 (g/mL) | To ensure adequate solvent volume for efficient mass transfer from the plant matrix. | nih.gov |

Following extraction, a multi-step purification protocol is essential. A common initial step is liquid-liquid partitioning, for instance, with ethyl acetate, to separate the polar glycosides from non-polar impurities. Further purification is typically achieved through chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is effective for separating glycosides.

For more refined purification, macroporous resins are increasingly utilized. The optimization of this step involves selecting the appropriate resin and fine-tuning parameters such as sample concentration, loading volume, flow rate, and the composition of the eluting solvent. nih.gov

The table below details key parameters optimized for the purification of glycoside-rich extracts using macroporous resins.

Table 2: Optimization of Purification of Glycoside-Rich Extracts using Macroporous Resins

| Parameter | Variable | Optimal Condition Example | Purpose | Source |

|---|---|---|---|---|

| Resin Selection | Resin Type | HPD100 | To maximize adsorption and desorption capacity for the target flavonoids/glycosides. | nih.gov |

| Adsorption | Sample Concentration | 40 mg/mL | To prevent overloading the resin and ensure efficient binding of target compounds. | nih.gov |

| Loading | Loading Volume & Flow Rate | 7 Bed Volumes (BV) at 3 BV/h | To allow sufficient residence time for adsorption without significant breakthrough of the target compound. | nih.gov |

| Desorption (Elution) | Eluent & Volume | 80% Ethanol, 4 BV | To effectively desorb the bound glycosides from the resin in a concentrated fraction. | nih.gov |

Finally, preparative high-performance liquid chromatography (Prep-HPLC) can be employed as a high-resolution step to isolate the glycoside to a high degree of purity, suitable for structural elucidation and biological assays.

Pharmacological Activities and Biological Mechanisms

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. Research indicates that Capsianoside V possesses anti-inflammatory properties, which are detailed in the following sections.

Cellular and Molecular Mechanisms of Inflammation Modulation

This compound appears to exert its anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. Studies on extracts containing capsianosides have shown the ability to regulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The NF-κB pathway is a critical regulator of immune responses and, when activated by stimuli, translocates to the nucleus to control the transcription of pro-inflammatory genes. nih.gov Extracts containing capsianosides have been observed to interfere with this process, thereby reducing the inflammatory response. nih.gov

Furthermore, the MAPK signaling cascade, which includes kinases like JNK, plays a significant role in cellular responses to stress and inflammation. nih.gov Research has demonstrated that extracts rich in capsianosides can specifically inhibit the phosphorylation of JNK, a key step in the MAPK pathway, without affecting p38 and ERK levels. nih.govresearchgate.net This targeted inhibition helps to mitigate the inflammatory cascade. In addition to modulating these pathways, these extracts have also been shown to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins in cell models. nih.govsemanticscholar.org

Inhibition of Cyclooxygenase (COX-1) Expression

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-2 is typically induced during inflammation, COX-1 is constitutively expressed in many tissues and plays a role in various physiological functions. However, aberrant COX-1 activity has been linked to neuro-inflammation and neuronal cell death. nih.gov Notably, compounds from the capsianoside family have demonstrated the ability to inhibit COX-1 expression by more than 70%, suggesting a significant mechanism for their anti-inflammatory and neuroprotective potential. nih.govresearchgate.net

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the aging process and a multitude of diseases. This compound has exhibited promising antioxidant capabilities through various mechanisms.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. In this regard, this compound has demonstrated notable activity. One study highlighted that among several compounds isolated from Murraya koenigii, this compound exhibited the highest DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. nih.govresearchgate.net This indicates its potent ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant activity of extracts containing this compound has also been confirmed through DPPH assays, which measure the reduction of the radical, indicating scavenging capacity. frontiersin.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of harmful byproducts. The ability of a compound to inhibit this process is a key indicator of its antioxidant efficacy. Studies have shown that compounds from the capsianoside family, including this compound, exhibit inhibitory activity against lipid peroxidation. nih.gov For instance, certain capsianosides isolated from red pepper paste were found to inhibit the formation of cholesteryl ester hydroperoxides, a product of lipid oxidation. researchgate.net This protective effect on lipids underscores the potential of this compound to prevent cellular damage caused by oxidative stress. wur.nl

Cellular Protection Against Oxidative Stress

Beyond in vitro chemical assays, the protective effects of this compound have been observed at the cellular level. Neuronal cells are particularly susceptible to oxidative stress due to their high oxygen consumption. nih.gov Research has shown that extracts containing capsianosides can protect neuronal cells from glutamate-induced oxidative stress by inhibiting the generation of reactive oxygen species (ROS). nih.gov This cellular protection is crucial, as an excessive accumulation of ROS can lead to damage of vital cellular components like proteins, lipids, and DNA, ultimately causing cell death. nih.govresearchgate.net The ability of this compound to shield cells from such damage highlights its potential as a valuable antioxidant agent.

Neurobiological Investigations

Recent research has shed light on the neurobiological activities of this compound and related compounds found in Capsicum species, revealing potential mechanisms for neuroprotection and anti-neuroinflammation. These investigations have primarily utilized in vitro neuronal and microglial cell models to elucidate the compound's effects on cellular pathways associated with neurodegenerative diseases.

Neuroprotective Mechanisms in Neuronal Cell Models (e.g., HT22 cells)

In studies using the murine hippocampal neuronal cell line HT22, which is a common model for studying glutamate-induced oxidative stress and neurotoxicity, extracts rich in capsianosides have demonstrated significant neuroprotective properties. researchgate.netnih.govmdpi.com Glutamate (B1630785) can induce excitotoxicity, a process that leads to neuronal cell death and is implicated in various neurodegenerative conditions. mdpi.com

One study investigated an extract from Capsicum spp. (specifically accession 23OM18), which was found to have high levels of capsianosides. researchgate.net This extract showed a protective effect on HT22 cells against glutamate-induced damage. researchgate.netnih.gov The mechanism behind this protection involves the regulation of key signaling pathways within the neuronal cells. researchgate.netnih.gov Specifically, the capsianoside-rich extract was found to protect HT22 cells by modulating the MAPK-JNK signaling pathway, which plays a crucial role in cellular responses to stress and apoptosis. researchgate.netnih.gov

Anti-neuroinflammatory Actions in Microglial Cells (e.g., BV2 cells)

Neuroinflammation, often mediated by activated microglial cells, is a key feature of many neurodegenerative diseases. nih.gov Microglia, the resident immune cells of the central nervous system, can release pro-inflammatory mediators when activated by stimuli like lipopolysaccharide (LPS). nih.govmdpi.com

The same capsianoside-rich extract (23OM18) was evaluated for its anti-neuroinflammatory effects in the BV2 microglial cell line. researchgate.netnih.gov The findings indicated that the extract exhibited superior anti-inflammatory effects compared to other extracts tested. researchgate.netnih.gov It effectively reduced neuroinflammation induced by LPS in these cells. researchgate.netnih.gov This action is attributed to the extract's ability to regulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. researchgate.netnih.gov Compounds that inhibit these pathways can suppress the production of pro-inflammatory mediators, thus mitigating the inflammatory cascade that contributes to neuronal damage. nih.gov

Regulation of Reactive Oxygen Species (ROS) Generation

A fundamental mechanism underlying the neuroprotective effects observed in HT22 cells is the regulation of reactive oxygen species (ROS). researchgate.netnih.gov Oxidative stress, resulting from an imbalance and excessive accumulation of ROS, is a primary cause of cellular damage in neurodegenerative disorders. nih.govmdpi.com In neuronal cells, high levels of glutamate can lead to increased intracellular Ca2+ and subsequent ROS generation, which can damage vital cellular components like lipids, proteins, and DNA. nih.govmdpi.com

Research has shown that the neuroprotective activity of the capsianoside-rich extract in glutamate-stimulated HT22 cells is linked to its ability to inhibit ROS generation. researchgate.netnih.gov Furthermore, other studies have highlighted the antioxidant potential of this compound specifically, noting it showed the highest DPPH radical scavenging activity among several compounds isolated from Murraya koenigii, reinforcing its capacity to counteract oxidative stress. mdpi.comresearchgate.net

Involvement of MAPK-JNK and NF-κB Signaling Pathways

The neurobiological actions of capsianoside-containing extracts are closely tied to their influence on critical intracellular signaling pathways. researchgate.netnih.gov

MAPK-JNK Pathway: In the context of neuroprotection, the mitogen-activated protein kinase (MAPK) cascade, particularly the c-Jun N-terminal kinase (JNK) pathway, is a key target. The protective effects of a capsianoside-rich extract against glutamate-induced toxicity in HT22 cells were achieved through the regulation of this MAPK-JNK pathway. researchgate.netnih.gov

NF-κB Signaling Pathway: In anti-neuroinflammatory processes, the nuclear factor-kappa B (NF-κB) pathway is paramount. This pathway controls the transcription of numerous pro-inflammatory genes. A capsianoside-rich extract was found to reduce LPS-induced neuroinflammation in BV2 microglial cells by regulating the NF-κB signaling pathway, in addition to the MAPK pathway. researchgate.netnih.gov

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Effects on Human Prostate Carcinoma Cells (PC-3)

Investigations into the anticancer potential of compounds from sweet pepper (Capsicum annuum L.) have identified capsianoside derivatives as having significant cytotoxic activity against human prostate carcinoma cells (PC-3). mdpi.comresearchgate.net The PC-3 cell line is a model for androgen-insensitive prostate cancer. mdpi.comnih.gov

In one study, a lipophilic fraction (F3) derived from sweet pepper, which was found to primarily contain capsianoside derivatives, demonstrated the strongest anticancer properties among the fractions tested. researchgate.net This fraction exhibited notable carcinoma-specific cytotoxicity against PC-3 cells. mdpi.com The cytotoxic effect was more pronounced in the cancer cells compared to normal fibroblast L929 cells, suggesting a degree of selectivity. mdpi.com

The table below summarizes the cytotoxic activity of the capsianoside-rich fraction (F3) compared to other fractions and a control.

| Cell Line | Treatment | IC50 (µg/mL) |

| PC-3 (Prostate Cancer) | Fraction F1 | 60 |

| PC-3 (Prostate Cancer) | Fraction F3 (Capsianoside-rich) | 51 |

| L929 (Normal Fibroblast) | Fraction F3 (Capsianoside-rich) | 94 |

Data sourced from mdpi.com

These findings indicate that capsianoside derivatives possess anti-proliferative and cytotoxic capabilities against human prostate cancer cells in vitro. mdpi.comresearchgate.net

Effects on Human Colorectal Carcinoma Cells (HCT116)

Research into the direct effects of this compound on human colorectal carcinoma cells (HCT116) has shown limited cytotoxicity. Studies involving lipophilic fractions of sweet pepper, which contain capsianoside derivatives, demonstrated that these fractions were less cytotoxic to HCT116 cells compared to other cancer cell lines, such as human prostate cancer cells (PC-3). nih.govresearchgate.net For instance, one study noted that the highest IC50 values—the concentration of a substance needed to inhibit a biological process by 50%—were obtained for HCT116 cells, indicating a lower cytotoxic effect. nih.gov

The observed differences in cytotoxicity may be attributed to the unique genetic profiles of different cancer cell lines. nih.gov For example, HCT116 cells have a wild-type TP53 gene, whereas PC-3 cells harbor a mutation in this gene, which could influence their sensitivity to cytotoxic agents. nih.gov The doubling time of cancer cells, which is approximately 17.4 hours for HCT116, may also affect their response to the tested compounds. nih.gov

Differential Cytotoxicity Assessment against Normal Fibroblasts

A crucial aspect of anticancer research is the selective toxicity of a compound towards cancer cells over healthy cells. Studies on fractions containing capsianosides have assessed their cytotoxicity against normal fibroblast cells (L929) as a comparison to cancer cells.

One study found that a lipophilic fraction (F3) from sweet pepper, rich in capsianoside derivatives, was significantly less toxic to normal L929 fibroblasts than to PC-3 prostate cancer cells. nih.govresearchgate.net The IC50 value for the F3 fraction was 94 µg/mL for L929 fibroblasts, compared to 51 µg/mL for PC-3 cells. nih.gov This suggests a degree of selectivity of the compounds in this fraction for cancer cells over normal fibroblasts. nih.govresearchgate.net While these fractions were less cytotoxic to HCT116 colorectal cancer cells, the lower toxicity towards normal fibroblasts remains a positive indicator. nih.gov

Table 1: Cytotoxicity of Sweet Pepper Fractions

| Cell Line | Fraction | IC50 (µg/mL) |

|---|---|---|

| Normal Fibroblasts (L929) | F3 | 94 |

| Prostate Cancer (PC-3) | F3 | 51 |

| Prostate Cancer (PC-3) | F1 | 60 |

Data sourced from a study on the anticancer potential of sweet pepper fractions. nih.gov

Enzyme Modulation

Angiotensin-Converting Enzyme (ACE) Inhibition (In Vitro)

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. psu.eduscielo.br Inhibition of ACE is a therapeutic strategy for managing hypertension. psu.eduscielo.br Some capsianosides have demonstrated the ability to inhibit ACE activity in vitro. google.com Specifically, research has pointed to the inhibitory activity of capsianosides C and D towards ACE. core.ac.uk While specific data on this compound is not detailed, the general finding for this class of compounds suggests potential for ACE inhibition. google.com This activity indicates that capsianosides may act as antihypertensive agents, although further research is needed to establish their therapeutic utility. google.com

Other Enzyme Inhibition Assays

Beyond ACE, capsianosides have been investigated for their effects on other enzymes. One area of interest is their potential involvement in modulating protein kinase C (PKC). core.ac.uk Studies on the effects of capsianosides on the permeability of Caco-2 cell monolayers suggest a possible link to PKC inhibition. core.ac.uk This is based on the observation that capsianosides affect the organization of actin filaments, a process that can be influenced by PKC activity. core.ac.uk Additionally, research into this compound methyl ester suggests its potential for enzyme inhibition assays to explore its effects on enzymes involved in inflammatory pathways. smolecule.com

Modulation of Cellular Barrier Permeability

Effects on Tight-Junctional Permeability in Epithelial Cell Monolayers (e.g., Caco-2 cells)

The intestinal epithelium forms a barrier that controls the passage of substances from the gut into the bloodstream. This barrier is maintained by tight junctions between cells. Certain compounds can modulate the permeability of this barrier.

Capsianosides have been identified as substances that can increase the tight-junctional permeability of human intestinal Caco-2 cell monolayers. core.ac.ukfrontiersin.org This effect is measured by a decrease in transepithelial electrical resistance (TEER). core.ac.uk Among the capsianosides tested, capsianoside F was found to be the most active. core.ac.uk

The mechanism behind this effect appears to involve the reorganization of the actin cytoskeleton. core.ac.ukfrontiersin.org Treatment with capsianoside F led to a decrease in cellular G-actin and an increase in F-actin content, suggesting a change in actin filament organization. core.ac.uk This modulation of the cytoskeleton is believed to alter the structure of tight junctions, thereby increasing their permeability. core.ac.uk The effect of capsianosides on permeability was suppressed by cytochalasin D, a compound that disrupts the cytoskeletal structure, further supporting this mechanism. core.ac.uk

Interaction with Cytoskeletal Dynamics (e.g., Actin Filaments)

This compound, a diterpene glycoside found in sweet peppers, has been shown to influence cellular cytoskeletal function, particularly through the modulation of actin filament reorganization. Research on the effects of capsianosides on Caco-2 cell monolayers, a model for the intestinal epithelial barrier, indicates that these compounds can alter the cellular architecture. Specifically, active capsianosides have been observed to modify the equilibrium between globular actin (G-actin) and filamentous actin (F-actin). One study demonstrated that treatment with a related active capsianoside, capsianoside F, led to a decrease in the cellular G-actin content and a corresponding increase in the F-actin content. This suggests that capsianosides can affect cytoskeletal function by promoting the reorganization of actin filaments. This alteration of the actin cytoskeleton is a key mechanism by which these compounds can influence cellular structures and permeability.

Potential Role of Protein Kinase C (PKC) Inhibition

The mechanism by which capsianosides exert their effects on cellular dynamics may involve the inhibition of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. While direct enzymatic inhibition by this compound has not been definitively proven, studies on the effects of capsianoside-containing extracts on tight junctional permeability have suggested the possible involvement of PKC inhibition. This hypothesis is based on the observation that the cellular effects, such as changes in actin polymerization and tight junction permeability, are consistent with pathways known to be modulated by PKC. A similar mechanism involving PKC-dependent actin polymerization has been proposed for other compounds that alter epithelial barrier function. However, the role of PKC inhibition in the biological activity of this compound remains a topic for further investigation.

Antimicrobial Properties

Activity Against Bacterial Strains (e.g., Listeria monocytogenes)

This compound has demonstrated notable antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. In a study analyzing extracts from Capsicum annuum var. annuum, a fraction containing a capsianoside was identified as having an inhibitory effect on L. monocytogenes. nih.gov Interestingly, this inhibitory action appeared to be selective, as the same fraction did not affect the growth of Gram-negative bacteria such as Salmonella enterica Baildon and E. coli O157:H7 under the same conditions. nih.gov The proposed mechanism for this antibacterial action involves the ability of capsianosides to chelate Ca²⁺ ions, which are essential for maintaining the integrity and rigidity of bacterial biofilms. nih.gov

Activity Against Fungal Strains

While extensive research has been conducted on the antifungal properties of extracts from various Capsicum species, specific studies focusing solely on this compound are limited. frontiersin.orgnih.govscielo.br However, broader studies provide context for its potential role. A hydro-methanolic seed extract of a Tunisian Capsicum annuum cultivar, which was found to contain five different capsianosides including this compound, exhibited significant antimicrobial activity against four fungal strains. nih.gov The extract was shown to be more effective against fungi than bacteria, with inhibition zones ranging from 12.66 ± 0.57 mm to 13.66 ± 0.57 mm. nih.gov Other research has shown that different compounds in peppers, such as other glycosides and capsaicinoids, can inhibit the growth of various pathogenic and spoilage fungi, including Aspergillus, Fusarium, and Colletotrichum species. nih.govfrontiersin.org These compounds can alter fungal morphology, leading to fragile structures and reduced pigmentation. frontiersin.org Although these findings are promising, further research is required to isolate and confirm the specific antifungal activity of this compound.

Antimicrobial Activity of this compound

| Target Microorganism | Type | Observed Effect | Source |

| Listeria monocytogenes | Bacterium (Gram-positive) | Inhibitory | nih.gov |

| Salmonella enterica Baildon | Bacterium (Gram-negative) | No effect observed | nih.gov |

| Escherichia coli O157:H7 | Bacterium (Gram-negative) | No effect observed | nih.gov |

| Various Fungal Strains | Fungus | Inhibitory (as part of an extract) | nih.gov |

Structure Activity Relationship Sar Studies

Correlation of Capsianoside Structural Features with Biological Activities

Capsianoside V is structurally defined by a 17-hydroxygeranyllinalool diterpene backbone, an acyclic C20 isoprenoid, to which an oligosaccharide chain is attached. nih.govnih.gov This fundamental architecture is crucial for its biological functions. The diterpene portion is considered the primary pharmacophore, the part of the molecule responsible for its biological action, while the sugar chains are thought to modulate properties like solubility, stability, and transport within biological systems. nih.gov

Impact of Oligosaccharide Chains on Bioactivity Profiles

Studies on a mixture of capsianosides revealed a direct relationship between their hydrophobicity and their ability to decrease the transepithelial electrical resistance (TEER), an indicator of tight-junctional permeability. nih.gov Capsianosides with structural features that resulted in lower hydrophobicity, largely determined by the nature of the oligosaccharide chains, exhibited weaker TEER-decreasing activity. nih.gov This suggests that the sugar chains fine-tune the molecule's ability to interact with cellular targets.

Furthermore, the glycosylation pattern is essential for the transport and storage of these diterpenoids within the plant, preventing potential autotoxicity from the active diterpene backbone. nih.gov Modifications to the sugar chains, such as the addition of malonyl groups, can further alter the molecule's properties and are a source of the structural diversity seen in capsianosides. nih.govnih.gov Research has identified new capsianoside derivatives where the primary differences lie in their oligosaccharide chains, underscoring the importance of this part of the molecule in creating a diverse chemical arsenal. wikipedia.orguni.lu

Influence of Diterpene Backbone Modifications on Efficacy

The 17-hydroxygeranyllinalool backbone is considered the core active component of this compound. nih.gov Modifications to this diterpenoid structure can therefore have a profound impact on the molecule's efficacy. While research specifically on this compound backbone modifications is limited, studies on related compounds provide valuable insights.

The creation of derivatives, such as the methyl ester of this compound, is a key strategy to enhance biological activity or improve stability. nih.gov Esterification can alter the molecule's solubility and bioavailability, which are critical factors for its pharmacological effects. nih.gov For instance, this compound methyl ester is investigated for its potential anti-inflammatory and antioxidant activities, which may be enhanced compared to the parent compound. nih.gov These findings suggest that targeted chemical modifications to the diterpene backbone are a promising avenue for developing capsianoside-based agents with improved therapeutic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to predict the biological activity of chemical compounds based on their structural features. nih.gov Although specific QSAR models for this compound are not yet extensively documented in the literature, the principles of QSAR are highly applicable for predicting the activity of its analogs.

The QSAR process involves several key steps:

Data Set Compilation : A series of capsianoside analogs with known biological activities (e.g., anti-inflammatory IC₅₀ values) would be gathered.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.

Model Development : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a mathematical model is built that correlates the calculated descriptors with the observed biological activity. wikipedia.org

Validation : The model's predictive power is rigorously tested using both internal and external validation sets of compounds to ensure its robustness and reliability. wikipedia.orguni.lu

A validated QSAR model could then be used to virtually screen new, untested capsianoside analogs, predicting their activity before they are synthesized. nih.gov This approach can significantly accelerate the discovery of novel analogs with enhanced efficacy by prioritizing the synthesis of the most promising candidates.

Design Principles for Capsianoside Analogs with Enhanced Biological Properties

Based on existing SAR data, several key design principles emerge for creating this compound analogs with enhanced biological properties. These principles focus on the strategic modification of both the diterpene backbone and the oligosaccharide chains.

Key Design Principles:

Modulation of Hydrophobicity : The balance between the hydrophilic sugar chain and the lipophilic diterpene is critical. nih.gov Analogs can be designed with varying oligosaccharide lengths or by adding or removing acyl groups (like malonyl groups) to fine-tune hydrophobicity, potentially enhancing cell membrane interaction and target engagement. nih.gov

Backbone Optimization : The 17-hydroxygeranyllinalool core is the primary driver of activity. nih.gov Introducing specific functional groups or creating ester derivatives (e.g., methyl esters) on the backbone can improve intrinsic activity, stability, and pharmacokinetic properties like bioavailability. nih.govresearchgate.netwikipedia.org

Glycosylation Engineering : The specific sugars and their linkages in the oligosaccharide chain can influence target recognition and binding. nih.gov Designing analogs with different glycosylation patterns could lead to improved selectivity and potency for specific biological targets. The genetic basis for the enzymes controlling this glycosylation, such as UDP-glycosyltransferases, is an active area of research that could inform such design. uni.lu

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new molecules with optimized activity for potential therapeutic or agricultural applications.

Synthetic and Semisynthetic Strategies

Total Synthesis of Capsianoside V and Related Analogs

As of early 2025, a complete total synthesis of this compound has not been reported in scientific literature. The molecule's complexity, characterized by a flexible acyclic diterpene aglycone (a derivative of 17-hydroxygeranyllinalool) and a specific glycosidic linkage to a sugar moiety, makes its total synthesis a formidable challenge. mdpi.comoup.com The required stereochemical control at multiple chiral centers and the regioselective construction of the glycosidic bond are significant hurdles.

However, synthetic work on key structural precursors has been accomplished. A notable achievement is the synthesis of the enantiomers of geranyllinalool (B138775), the core scaffold of the aglycone part of many capsianosides and related defense compounds in the Solanaceae family. researchgate.netnih.govnih.gov The first synthesis of (3R)-(-)-geranyllinalool and its (3S)-(+)-isomer was achieved in seven steps, starting from the enantiomers of citramalic acid and geranyl bromide. researchgate.net This established the absolute configurations of the naturally occurring parent alcohol. researchgate.net

Strategies for the total synthesis of related, complex diterpene glycosides often involve a convergent approach where the aglycone and the glycosyl donor are synthesized separately and then coupled. The synthesis of the aglycone itself requires advanced organic chemistry techniques to control the geometry of the various double bonds and the stereochemistry of the hydroxyl groups. jmb.or.kr The biosynthesis of the aglycone proceeds from geranylgeranyl diphosphate (B83284) (GGPP), which is converted to geranyllinalool by geranyllinalool synthase (GLS), followed by hydroxylation by cytochrome P450 enzymes to form 17-hydroxygeranyllinalool. mdpi.comoup.comnih.gov A future total synthesis of this compound would likely need to replicate this core structure with high fidelity.

Semisynthetic Modification of Natural Capsianosides

Given the difficulty of total synthesis, semisynthetic modification of capsianosides isolated from natural sources provides a more accessible route to generating analogs for research purposes. google.com These modifications can target the hydroxyl groups, the carboxylic acid moiety, or the sugar units to probe their roles in biological activity.

Capsianosides possess multiple hydroxyl groups and often a terminal carboxylic acid, making them prime candidates for esterification. This reaction can be used to modify the molecule's polarity, which may influence its bioavailability and interaction with biological targets. While some capsianosides exist naturally as dimeric esters, deliberate esterification in the lab is a common derivatization technique. researchgate.net

For example, the carboxylic acid group can be converted to a methyl ester by reaction with diazomethane (B1218177) or with methanol (B129727) under acidic conditions. This modification neutralizes the negative charge of the carboxylate, which can significantly alter the compound's properties. Similarly, the free hydroxyl groups on the aglycone or the sugar moieties can be acylated to form esters (e.g., acetates), which is a standard procedure in the structural elucidation of natural products to determine the number and location of hydroxyl groups. acs.orgnih.gov

The sugar portion of glycosides is often critical to their biological function. Altering the glycosylation pattern is a key strategy for creating derivatives.

Glycosylation: The biosynthesis of the diverse family of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), which includes the capsianosides, involves a series of uridine (B1682114) diphosphate glycosyltransferases (UGTs). mdpi.comoup.com These enzymes selectively transfer sugar moieties to the aglycone or to an existing sugar chain. In a semisynthetic approach, these isolated enzymes could be used to add specific sugars to a purified capsianoside or its aglycone, enabling the creation of novel glycosides that are not found in nature. This enzymatic approach offers high regio- and stereoselectivity, which is difficult to achieve with purely chemical methods. rsc.org

Deglycosylation: Conversely, selective removal of sugar units can be achieved using glycosidase enzymes, which cleave glycosidic bonds. By using exoglycosidases that cleave terminal sugars or endoglycosidases that cleave within the sugar chain, the oligosaccharide can be trimmed down. This process can help determine the functional importance of specific sugar residues and can produce simpler analogs. Chemical methods, such as controlled acid hydrolysis, can also be used for deglycosylation, though they often lack the selectivity of enzymatic reactions.

A variety of other chemical modifications can be performed on the capsianoside scaffold. Chemical derivatization is a fundamental tool used to establish the absolute configurations of newly isolated capsianosides and related compounds. acs.orgnih.govacs.org These same reactions can be employed to generate libraries of compounds for biological screening. For instance, the known antibacterial activity of some related compounds like capsidiol (B150007) could be modulated through such derivatizations. nih.govacs.org Modifications could include:

Etherification: The hydroxyl groups could be converted to ethers (e.g., methyl ethers) to block hydrogen bonding and increase lipophilicity.

Halogenation: Introduction of halogen atoms could modify electronic properties and membrane permeability.

These derivatizations create a suite of related molecules that can be tested to build a comprehensive structure-activity relationship (SAR) profile, identifying the key functional groups responsible for any observed biological effects.

Glycosylation and Deglycosylation Approaches

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful and modern strategy that combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. nih.govnih.gov This approach is particularly well-suited for complex molecules like diterpene glycosides. rsc.orgresearchgate.netnih.gov For this compound, a hypothetical chemoenzymatic route would involve two main stages:

Chemical Synthesis of the Aglycone: The 17-hydroxygeranyllinalool aglycone would be prepared using multi-step organic synthesis. This allows for the creation of the complex carbon skeleton, which can be challenging for enzymes. researchgate.net This approach also permits the synthesis of unnatural aglycone analogs with modified backbones. nih.govcardiff.ac.uk

Enzymatic Glycosylation: The synthesized aglycone would then be subjected to one or more glycosyltransferase enzymes. oup.com These enzymes would catalyze the difficult glycosylation step, attaching the sugar moiety at the correct position and with the correct stereochemistry—a task that is notoriously difficult to control using traditional chemical glycosylation methods. rsc.orgresearchgate.net

This modular strategy has been successfully applied to other complex terpenoids and offers a promising path toward the synthesis of this compound and its analogs, providing access to quantities sufficient for detailed biological evaluation. jmb.or.krresearchgate.netcardiff.ac.uk

Data Overview: Synthetic Strategies

The following table summarizes the synthetic and semisynthetic approaches discussed for this compound and related diterpene glycosides.

| Strategy | Approach | Description | Status for this compound | Key References |

| Synthetic | Total Synthesis | Complete synthesis from simple chemical precursors. | Not yet reported. | researchgate.net |

| Semisynthetic | Esterification | Modification of -OH or -COOH groups to form esters (e.g., methyl esters). | Feasible; used for structural elucidation of related compounds. | acs.orgnih.govresearchgate.net |

| Semisynthetic | Glycosylation / Deglycosylation | Enzymatic addition or removal of sugar units. | Feasible; based on known biosynthetic enzymes (UGTs). | mdpi.comoup.comrsc.org |

| Semisynthetic | Other Derivatizations | Oxidation, reduction, or etherification of functional groups. | Used for structural analysis; applicable for SAR studies. | nih.govacs.org |

| Chemoenzymatic | Modular Synthesis | Chemical synthesis of the aglycone followed by enzymatic glycosylation. | Highly promising future strategy. | rsc.orgnih.govresearchgate.net |

Ecological and Plant Biology Roles

Contribution to Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms to protect themselves from pathogens and herbivores. savemyexams.comscielo.brnih.gov These defenses can be either constitutive, meaning they are always present, or induced upon attack. scielo.br Capsianoside V is a key player in the chemical defense strategy of pepper plants. researchgate.net

Role in Plant-Pathogen Interactions (e.g., Phytophthora capsici)

Phytophthora capsici is a destructive oomycete pathogen that causes root, crown, and fruit rot in pepper plants. scielo.brfrontiersin.orgppjonline.org The interaction between Capsicum plants and P. capsici is a classic example of a host-pathogen relationship where chemical defenses are crucial. frontiersin.org While the direct inhibitory effect of this compound on P. capsici is a subject of ongoing research, its involvement in the broader defense response is evident. Resistant pepper cultivars exhibit distinct metabolic profiles when challenged with the pathogen, suggesting a role for a suite of secondary metabolites, including capsianosides, in mediating the defense response. nih.gov The plant's defense against this pathogen involves a complex interplay of genetic resistance and the production of defense-related compounds. scielo.brfrontiersin.org

Association with Thrips Feeding Resistance

Recent metabolomics studies have identified a strong association between the presence of capsianosides, including monomeric and dimeric forms, and resistance to western flower thrips (Frankliniella occidentalis) in Capsicum species. researchgate.netmdpi.comd-nb.info These studies have shown that pepper accessions resistant to thrips have different metabolomic profiles compared to susceptible ones, with capsianosides being among the key differentiating compounds. researchgate.net The resistance is often observed as a reduction in feeding damage and can be linked to the developmental stage of the plant. researchgate.netru.nl The co-location of quantitative trait loci (mQTLs) for certain capsianosides with the major QTL for thrips resistance provides strong evidence for their role in this defense mechanism. d-nb.infonih.gov It is hypothesized that these compounds may act as antifeedants or toxins to the insects. researchgate.net

Metabolomic Diversity and Adaptation in Capsicum Cultivars

The genus Capsicum is characterized by a rich diversity of secondary metabolites, which contributes to the wide range of flavors, colors, and pungency found in different pepper varieties. nih.govresearchgate.netacs.org Capsianosides, including this compound, are a significant component of this metabolic diversity, particularly in Capsicum annuum. nih.govresearchgate.net

Untargeted metabolomics studies have revealed that different Capsicum cultivars possess distinct profiles of semi-polar metabolites, with capsianosides being a prominent group. nih.govresearchgate.netmdpi.com This diversity is not random; it is linked to the genetic background of the cultivars and likely reflects adaptations to different ecological niches and selective pressures from herbivores and pathogens. nih.govresearchgate.net For instance, the variation in capsianoside profiles among different accessions correlates with their phylogenetic relationships. nih.govresearchgate.net This metabolic diversity is a valuable resource for breeding programs aiming to enhance desirable traits such as flavor and pest resistance. nih.govresearchgate.net

Environmental and Genetic Factors Influencing In Planta Accumulation

The accumulation of secondary metabolites in plants, including this compound, is a complex trait influenced by both the plant's genetic makeup and the environmental conditions in which it grows. d-nb.infomdpi.commaxapress.com

Environmental Factors: A variety of environmental stressors can impact the production and accumulation of secondary metabolites. d-nb.infomdpi.commaxapress.com These factors include:

Light: Light intensity and spectral quality can significantly affect the metabolic pathways in plants. researchgate.netcid-inc.comfrontiersin.org Studies have shown that changes in light conditions can alter the accumulation of various phenolic compounds and capsianosides in pepper fruits. researchgate.netfrontiersin.org

Temperature: Temperature fluctuations can modulate the synthesis of secondary metabolites. maxapress.com

Water Availability: Drought stress can lead to changes in the biochemical profile of plants, often increasing the concentration of certain defense-related compounds. maxapress.com

Soil Fertility and Salinity: The nutrient composition and salinity of the soil can also influence the production of secondary metabolites. mdpi.commaxapress.com

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Signaling Networks

The current understanding of Capsianoside V's biological effects, such as its antioxidant and anti-inflammatory properties, is still in its infancy. nih.govmdpi.com Future research must move beyond generalized activity screenings to pinpoint specific molecular targets and delineate the signaling cascades it modulates. While related compounds in Capsicum extracts are known to interact with pathways like NF-κB and MAPK, the precise interactions of this compound are unknown. mdpi.com Investigations should focus on identifying direct protein-binding partners and enzyme inhibition kinetics. For instance, exploring its effect on key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or its interaction with nuclear receptors such as PPARs, could reveal specific mechanisms of action. mdpi.comguidetopharmacology.org Furthermore, dissecting its influence on complex signaling networks involved in cellular stress responses, apoptosis, and immune regulation will be crucial. tjnpr.orgwhiterose.ac.uk Unraveling these pathways is essential to validate the therapeutic hypotheses and to understand the compound's role within the broader pharmacology of Capsicum phytochemicals.

Comprehensive Profiling of Capsianoside Metabolites Across Diverse Germplasm

This compound is part of a large and diverse family of related diterpenoid glycosides. mdpi.comresearchgate.net The structural diversity, driven by variations in glycosylation and hydroxylation, likely dictates their biological activity and stability. researchgate.net A significant research avenue lies in the comprehensive metabolomic profiling of capsianosides, including this compound and its potential precursors and derivatives, across a wide range of Capsicum germplasms (C. annuum, C. chinense, C. frutescens, etc.). researchgate.netnih.govmdpi.com Untargeted LC-MS and GC-MS platforms can map the metabolic diversity in fruits from different accessions, revealing species-specific and cultivar-specific profiles. researchgate.netnih.gov Such studies have already indicated that capsianosides are highly abundant in C. annuum genotypes. researchgate.net This comparative metabolomic approach will not only help identify new capsianoside structures but also pinpoint specific germplasms that are rich in this compound, providing valuable resources for both functional studies and future breeding programs aimed at enhancing the content of these beneficial compounds. nih.govmdpi.com

Advanced Genetic Engineering for Enhanced Biosynthesis

The biosynthetic pathway of capsianosides is a prime target for enhancement through genetic engineering. The aglycone backbone of capsianosides is a geranyllinalool (B138775) derivative, and the subsequent glycosylation steps are critical for the diversity and bioactivity of the final compounds. nih.gov Recent research has successfully identified a gene cluster containing multiple UDP-glycosyltransferase (UGT) enzymes responsible for the biosynthesis of monomeric capsianosides in pepper. researchgate.netresearchgate.netwur.nl This discovery opens the door for advanced genetic engineering strategies. Future work should focus on:

Overexpression or silencing of key UGT genes to increase the flux towards this compound specifically.

CRISPR-Cas9 technology to precisely edit the regulatory elements of biosynthetic genes to enhance their expression.

Synthetic biology approaches to engineer microbial hosts (like yeast or E. coli) as "cell factories" for the heterologous production of this compound, offering a sustainable and scalable alternative to extraction from plant sources. nih.gov

These strategies could lead to the development of pepper varieties with significantly higher yields of this compound or industrial-scale production systems.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the regulation and function of this compound, a systems-level approach integrating multiple layers of biological data is imperative. mdpi.comarcjournals.orglabmanager.com The integration of genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of how genetic variations influence the accumulation of this compound and its subsequent biological effects. mdpi.comnih.gov By combining Genome-Wide Association Studies (GWAS) with metabolomic profiling (mQTL analysis), researchers can identify the specific genes and regulatory networks controlling this compound biosynthesis. researchgate.netresearchgate.net Integrating transcriptomic data can further reveal how the expression of these genes is regulated in response to developmental or environmental cues. arcjournals.org This multi-omics framework will not only accelerate the discovery of genes for breeding and genetic engineering but also help construct comprehensive models of the metabolic pathways, predicting how perturbations in one area might affect the system as a whole. arcjournals.orguv.es

Development of Advanced In Vitro Models for Biological Activity Assessment

While initial bioactivity screening often relies on traditional 2D cell cultures (e.g., HT22, BV2, HCT116 cells), these models have limitations in mimicking complex tissue environments. mdpi.com Future research on this compound should employ more sophisticated and physiologically relevant in vitro systems. The development and use of advanced models such as 3D cell cultures, spheroids, and organ-on-a-chip technology would provide more accurate assessments of the compound's efficacy and mechanisms. For example, testing this compound on gut or liver organoids could offer better insights into its metabolism, bioavailability, and potential organ-specific effects. Additionally, the use of non-mammalian models like the zebrafish, which has been used to assess the proangiogenic activity of other diterpene glycosides, could serve as a powerful tool for high-throughput screening of the bioactivity and potential toxicity of this compound and its derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural identification and quantification of Capsianoside V in plant extracts?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for elucidating the glycosidic linkage and stereochemistry, coupled with high-resolution mass spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns. For quantification, high-performance liquid chromatography (HPLC) with UV-Vis or tandem mass spectrometry (HPLC-MS/MS) is preferred, validated against certified reference standards .

Q. How can researchers isolate this compound from Capsicum annuum while minimizing degradation of labile glycosides?

- Methodological Answer : Employ cold methanol extraction followed by liquid-liquid partitioning with ethyl acetate to separate polar glycosides. Purification via column chromatography (e.g., silica gel or Sephadex LH-20) under nitrogen atmosphere prevents oxidation. Stability tests under varying pH and temperature conditions are critical to optimize yield .

Q. What experimental controls are essential when assessing the bioactivity of this compound in vitro?